molecular formula C21H19NO2S B296461 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide

2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide

Cat. No. B296461
M. Wt: 349.4 g/mol
InChI Key: SIYYOUZVSQPQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a benzamide derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule that is involved in the growth of blood vessels.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells and the formation of new blood vessels. Additionally, 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide has been shown to have antioxidant effects, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it useful for studying a variety of diseases and conditions. Additionally, 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, one limitation of using 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide. One area of research could focus on further elucidating the mechanism of action of 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide, which may help to identify new therapeutic targets. Additionally, research could focus on developing more potent and selective analogs of 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide, which may have improved biological activities. Finally, research could focus on testing the efficacy of 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide in animal models of disease, which may help to identify potential therapeutic applications.

Synthesis Methods

The synthesis of 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide involves the reaction of 2-methoxy-N-(4-bromobenzyl)aniline with thiophenol in the presence of a palladium catalyst. The resulting product is then reacted with benzoyl chloride to yield 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide. The synthesis method has been optimized to achieve high yields of 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide with high purity.

Scientific Research Applications

2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide has been shown to have a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide has also been shown to have anti-tumor effects, making it a potential candidate for the development of cancer therapies. Additionally, 2-methoxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide has been shown to have anti-angiogenic effects, which may make it useful in the treatment of diseases that involve abnormal blood vessel growth, such as age-related macular degeneration.

properties

Molecular Formula

C21H19NO2S

Molecular Weight

349.4 g/mol

IUPAC Name

2-methoxy-N-[4-(phenylsulfanylmethyl)phenyl]benzamide

InChI

InChI=1S/C21H19NO2S/c1-24-20-10-6-5-9-19(20)21(23)22-17-13-11-16(12-14-17)15-25-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,22,23)

InChI Key

SIYYOUZVSQPQPR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3

Origin of Product

United States

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